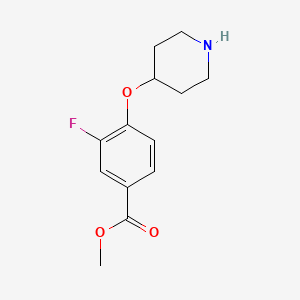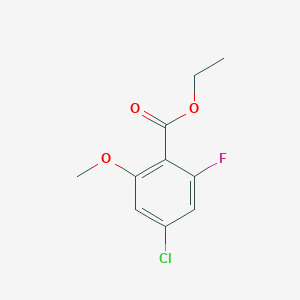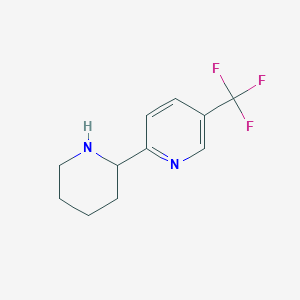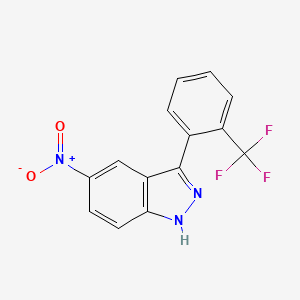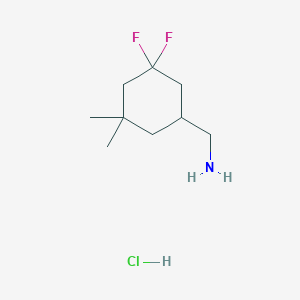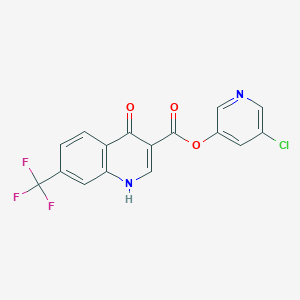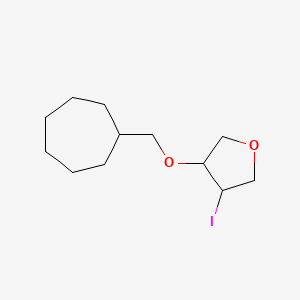
3-(Cycloheptylmethoxy)-4-iodooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cycloheptylmethoxy)-4-iodooxolane is an organic compound that features a cycloheptylmethoxy group and an iodine atom attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptylmethoxy)-4-iodooxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Cycloheptylmethoxy Group: This step involves the reaction of the oxolane ring with cycloheptylmethanol in the presence of a strong acid catalyst to form the cycloheptylmethoxy derivative.
Iodination: The final step is the introduction of the iodine atom at the 4-position of the oxolane ring. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cycloheptylmethoxy)-4-iodooxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated oxolane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azido, cyano, and thiol-substituted oxolanes.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include deiodinated oxolanes and other reduced derivatives.
Applications De Recherche Scientifique
3-(Cycloheptylmethoxy)-4-iodooxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Cycloheptylmethoxy)-4-iodooxolane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical processes they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Cycloheptylmethoxy)-4-chlorooxolane
- 3-(Cycloheptylmethoxy)-4-bromooxolane
- 3-(Cycloheptylmethoxy)-4-fluorooxolane
Uniqueness
3-(Cycloheptylmethoxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C12H21IO2 |
|---|---|
Poids moléculaire |
324.20 g/mol |
Nom IUPAC |
3-(cycloheptylmethoxy)-4-iodooxolane |
InChI |
InChI=1S/C12H21IO2/c13-11-8-14-9-12(11)15-7-10-5-3-1-2-4-6-10/h10-12H,1-9H2 |
Clé InChI |
KXXDIKBESPWZFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)COC2COCC2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
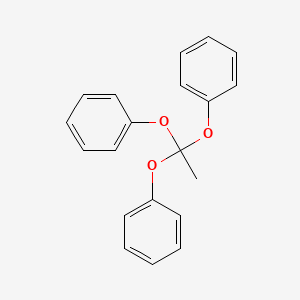
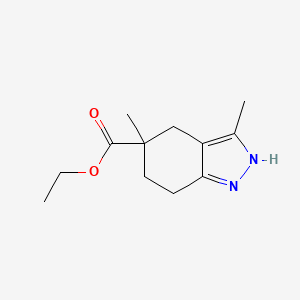
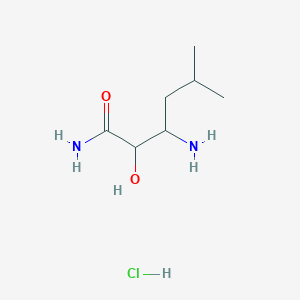
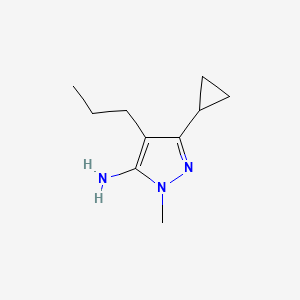
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
